3-(Hydroxyimino)piperidin-2-one
Description
3-(Hydroxyimino)piperidin-2-one is a six-membered lactam derivative featuring a hydroxyimino (N-OH) substituent at the 3-position of the piperidin-2-one ring.
The hydroxyimino group enhances hydrogen-bonding capacity and may serve as a pharmacophore in medicinal chemistry. For example, derivatives of this compound are identified as impurities in Risperidone synthesis, highlighting its relevance in pharmaceutical quality control .
Properties
CAS No. |
53001-87-9 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-hydroxyiminopiperidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c8-5-4(7-9)2-1-3-6-5/h9H,1-3H2,(H,6,8) |
InChI Key |
GUIFPSKFOIESRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)C(=O)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyimino)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with hydroxylamine under controlled conditions to introduce the hydroxyimino group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-(Hydroxyimino)piperidin-2-one may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxyimino)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the ketone group can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, alcohols, and substituted piperidines .
Scientific Research Applications
3-(Hydroxyimino)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-Hydroxypiperidin-2-one
- Structure : Features a hydroxyl (-OH) group at position 3.
- Molecular Formula: C₅H₉NO₂ (CAS: 19365-08-3) .
- Key Differences: The hydroxyl group lacks the imine (C=N) bond present in the hydroxyimino derivative. This reduces its ability to form oximes or participate in nucleophilic reactions.
- Applications: Serves as a precursor for bioactive molecules but lacks the redox activity associated with hydroxyimino groups.
4-(Hydroxyimino)piperidin-2-one
(E)-3-Benzylidenepiperidin-2-one (Pi1)
Substituent and Pharmacological Comparisons
3-Amino-3-methylpiperidin-2-one
- Structure: Amino (-NH₂) and methyl (-CH₃) groups at position 3.
- CAS : 64298-90-4 .
- Key Differences: The amino group increases basicity, while the methyl group enhances lipophilicity. Safety data indicate acute toxicity (oral LD₅₀: 300 mg/kg in rats), necessitating careful handling .
3-Hydroxy-1-methyl-2-piperidinone
Structural Analogues in Drug Development
- Risperidone Impurity Derivatives: Structure: Hydroxyimino group attached to a piperidine ring in a complex pharmacophore.
Key Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
